molecular formula C14H13N3O B3052428 p-Acetamidoazobenzene CAS No. 4128-71-6

p-Acetamidoazobenzene

Cat. No. B3052428
CAS RN: 4128-71-6
M. Wt: 239.27 g/mol
InChI Key: WSHHPNYAXLDUTG-UHFFFAOYSA-N
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Description

P-Acetamidoazobenzene is a chemical compound that is used in various applications. It is often used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of p-Acetamidoazobenzene involves several steps. One method involves the preparation of a diazonium salt from p-nitroaniline, followed by a series of reactions to produce the final product . Another method involves the direct synthesis of p-acetamidobenzene sulfonyl chloride dried product by solvent extraction .

Scientific Research Applications

Microbial Degradation

Bacillus subtilis, a type of bacteria, has been found to degrade p-aminoazobenzene into aniline and p-phenylenediamine, with a subsequent pathway leading to the formation of p-acetamidoazobenzene. This research highlights the microbial processes that can affect the environmental fate of azo compounds like p-acetamidoazobenzene (Idaka, Ogawa, Horitsu, & Yatome, 1982).

Synthesis of Oxazoles

A study demonstrated an improved method for the synthesis of oxazoles using acetamide, which may have implications for synthesizing derivatives of p-acetamidoazobenzene. This advancement in synthetic chemistry can lead to the development of novel compounds with potential applications in various fields (Huang, Pei, Chen, Pei, & Ye, 1996).

Electroactive Polymer Development

The oxidative polymerization of p-aminoazobenzene in acetonitrile led to the creation of a new electroactive polymer, poly(p-aminoazobenzene). This polymer exhibits stability and electroactivity in acidic solutions, indicating potential applications in electronic and material sciences (El‐Rahman, Ohsaka, Kitamura, & Tokuda, 1991).

Photocatalytic Degradation of Pharmaceuticals

Research involving graphene/titanium dioxide nanotubes for the removal of Acetaminophen demonstrated a high degradation rate under UV light. This study suggests potential applications for p-acetamidoazobenzene-related compounds in environmental remediation and wastewater treatment (Tao, Liang, Zhang, & Chang, 2015).

Crystal Structure Analysis

The crystal structure of related azobenzene compounds has been determined, providing insights into molecular conformations and interactions. Such information is crucial for the design and development of azobenzene-based materials and drugs (Handal, Gruska, Shoja, & White, 1982).

Tracer Diffusion Studies

A comparison of pulsed field gradient NMR and holographic relaxation spectroscopy in studying the diffusion of azobenzene molecules highlights the applicability of these techniques in understanding the behavior of p-acetamidoazobenzene in different solvents (Lever, Bradley, & Johnson, 1986).

Electrochemical Sensing

Phosphorus-doped graphene-based electrochemical sensors have shown promise for the sensitive detection of acetaminophen, indicating potential for similar sensing applications involving p-acetamidoazobenzene (Zhang, Wang, Zhang, Zhang, & Shen, 2018).

Mechanism of Action

The mechanism of action of p-Acetamidoazobenzene is not fully understood. It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit the cyclooxygenase (COX) pathways .

properties

IUPAC Name

N-(4-phenyldiazenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-11(18)15-12-7-9-14(10-8-12)17-16-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHPNYAXLDUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501040901
Record name Acetamide, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
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Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4128-71-6, 30808-70-9
Record name N-[4-(2-Phenyldiazenyl)phenyl]acetamide
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Record name Acetanilide, 4'-phenylazo-
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Record name p-Acetamidoazobenzene
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Record name Acetamide, N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
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Record name 4'-(PHENYLAZO)ACETANILIDE
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Record name N-[4-[(1E)-2-Phenyldiazenyl]phenyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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